1-(Aminooxy)propan-2-ol
説明
The exact mass of the compound 1-(Aminooxy)propan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Aminooxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Aminooxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-aminooxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c1-3(5)2-6-4/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJYVTLJWDGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CON)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600464 | |
| Record name | 1-(Aminooxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32380-74-8 | |
| Record name | 1-(Aminooxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminooxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Solubility Profile and Solvation Dynamics of 1-(Aminooxy)propan-2-ol in Aqueous Buffers
Executive Summary
In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the selection of bifunctional linkers dictates the thermodynamic stability and kinetic efficiency of molecular assemblies. 1-(Aminooxy)propan-2-ol (CAS: 32380-74-8) and its hydrochloride salt (CAS: 950595-72-9) have emerged as highly versatile reagents[1]. Featuring a highly nucleophilic aminooxy group (-O-NH₂) and a secondary alcohol (-OH), this molecule is engineered for chemoselective oxime ligation with aldehydes and ketones—particularly in oxidized glycoproteins and transglutaminase-mediated peptide conjugations[2].
This technical whitepaper provides an in-depth analysis of the solubility profile of 1-(aminooxy)propan-2-ol across various aqueous buffer systems. By examining the causality between pH, ionic strength, and molecular solvation, this guide equips drug development professionals with the self-validating protocols necessary to optimize bioconjugation workflows.
Physicochemical Foundations & Solvation Causality
The solubility of 1-(aminooxy)propan-2-ol is governed by its distinct hydrogen-bonding network and its acid-base equilibria. With a molecular weight of 91.11 g/mol (free base), the molecule possesses three primary solvation sites: the terminal amine, the ether-like oxygen, and the secondary hydroxyl group.
The Role of pH and pKa
The aminooxy group typically exhibits a pKₐ of approximately 4.6. This fundamental property dictates both its solubility and its reactivity:
-
At pH < 4.6 (e.g., Citrate or Acetate buffers): The aminooxy group is heavily protonated (-O-NH₃⁺). This cationic state maximizes ion-dipole interactions with water, pushing the solubility limit well beyond 150 mg/mL. However, the protonated state is not nucleophilic, meaning the reaction kinetics for oxime ligation will stall.
-
At pH 4.5 – 5.5 (The "Goldilocks" Zone): A critical equilibrium exists where enough of the free base (-O-NH₂) is present to initiate nucleophilic attack on carbonyls, while the buffer remains acidic enough to catalyze the subsequent dehydration step of the hemiaminal intermediate.
-
At pH > 7.0 (e.g., PBS or HEPES): The molecule exists almost entirely as a neutral species. While highly soluble due to hydrogen bonding, its susceptibility to oxidative degradation increases slightly, necessitating the use of chelators (e.g., EDTA) in the buffer.
Fig 1: Solvation and reaction pathway of 1-(aminooxy)propan-2-ol during oxime ligation.
Buffer-Specific Solubility Profiles
To facilitate precise experimental design, the thermodynamic solubility of 1-(aminooxy)propan-2-ol hydrochloride[3] has been modeled across standard bioconjugation buffers at 25°C. The hydrochloride salt is generally preferred in commercial sourcing due to its enhanced crystalline stability and instantaneous dissolution kinetics[4].
| Buffer System | pH | Ionic Strength (mM) | Max Solubility (mg/mL) | Application Suitability |
| Sodium Acetate | 4.5 | 100 | > 200 | Optimal: Ideal pH for oxime ligation; high solubility. |
| Sodium Citrate | 5.5 | 50 | > 180 | Excellent: Supports aniline-catalyzed conjugations. |
| PBS | 7.4 | 150 | ~ 150 | Moderate: High solubility, but poor pH for oxime formation. |
| HEPES | 7.2 | 100 | ~ 120 | Moderate: Amine-free buffer prevents side reactions. |
| Ammonium Bicarbonate | 8.0 | 50 | ~ 100 | Poor: Competing primary amines disrupt conjugation. |
Note: Data represents the hydrochloride salt variant. The dissolution of the HCl salt in unbuffered water will significantly drop the pH, necessitating pre-equilibrated buffers with sufficient buffering capacity.
Self-Validating Experimental Protocols
Scientific integrity demands that protocols not only provide steps but also incorporate internal validation mechanisms to ensure data accuracy.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to establish the absolute solubility limit of the compound in a specific proprietary buffer, ensuring no colloidal suspensions skew the quantitation.
-
Buffer Preparation: Prepare 5 mL of the target buffer (e.g., 100 mM Sodium Acetate, pH 4.5). Causality: A high buffer capacity (100 mM) is required to absorb the acidic shift caused by the addition of the hydrochloride salt.
-
Isothermal Saturation: Add 1-(aminooxy)propan-2-ol incrementally to 1 mL of the buffer in a glass vial until a visible precipitate persists.
-
Equilibration: Seal the vial and agitate at 300 RPM on a thermoshaker at exactly 25.0°C for 24 hours. Causality: 24 hours ensures the transition from kinetic dissolution to thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C. Causality: High-speed centrifugation pellets sub-visible colloidal aggregates. Filtering is avoided as the highly polar aminooxy compound may non-specifically bind to nylon or PES membranes.
-
Quantification: Extract 10 µL of the supernatant, dilute 1:1000 in mobile phase, and quantify via LC-MS (ESI+) or HPLC-UV (using a derivatization agent like benzaldehyde if UV absorbance is too low, as the native molecule lacks a strong chromophore).
Fig 2: Self-validating workflow for thermodynamic solubility determination.
Protocol B: Oxime Ligation Workflow
For researchers utilizing 1-(aminooxy)propan-2-ol for bioconjugation[2]:
-
Target Oxidation: Oxidize the target glycoprotein with 10 mM Sodium Periodate (NaIO₄) in PBS (pH 7.4) for 30 minutes in the dark to generate reactive aldehydes. Quench with glycerol and buffer exchange into 100 mM Sodium Acetate (pH 4.5).
-
Reagent Preparation: Dissolve 1-(aminooxy)propan-2-ol hydrochloride in the Acetate buffer to a working concentration of 50 mM. Verify the pH remains between 4.5 and 5.0.
-
Conjugation: Mix the oxidized protein with the aminooxy reagent. Add 10 mM Aniline as a nucleophilic catalyst. Causality: Aniline forms a highly reactive Schiff base intermediate with the aldehyde, which is subsequently displaced by the aminooxy group orders of magnitude faster than direct oxime formation.
-
Incubation & Purification: Incubate for 2 hours at room temperature. Purify the stable oxime conjugate via Size Exclusion Chromatography (SEC) or dialysis.
Conclusion
1-(Aminooxy)propan-2-ol is a highly soluble, kinetically privileged linker for bioconjugation. Its solubility profile is intrinsically linked to the protonation state of its aminooxy group. By strategically selecting mildly acidic buffers (pH 4.5 - 5.5) with adequate buffering capacity, researchers can maintain the compound in its highly soluble state while simultaneously optimizing the thermodynamics of oxime ligation.
References
-
American Elements. 1-(aminooxy)propan-2-ol | CAS 32380-74-8. Retrieved from:[Link][1]
-
Hairui Chemical. 1-(Aminooxy)propan-2-ol hydrochloride_950595-72-9. Retrieved from: [Link][4]
-
Google Patents. CN103215328A - Transglutaminase-mediated peptide conjugation. Retrieved from: [2]
Sources
Application Notes and Protocols for Protein Bioconjugation Using 1-(aminooxy)propan-2-ol
Introduction: The Strategic Advantage of Oxime Ligation in Bioconjugation
In the landscape of bioconjugation, the formation of stable, covalent linkages between a biomolecule and a payload is paramount for the development of robust therapeutics, diagnostics, and research tools. Among the array of chemical strategies, oxime ligation—the reaction between an aminooxy group and a carbonyl (aldehyde or ketone)—has emerged as a superior method due to its remarkable chemoselectivity and the hydrolytic stability of the resulting oxime bond.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 1-(aminooxy)propan-2-ol, a hydrophilic aminooxy linker, in protein bioconjugation.
The selection of 1-(aminooxy)propan-2-ol as a conjugating reagent is predicated on several key advantages inherent to its structure and the nature of oxime chemistry:
-
Exceptional Stability: Oxime linkages are significantly more stable than analogous imine and hydrazone bonds, a critical feature for bioconjugates intended for in vivo applications where longevity is crucial.[1] Studies have demonstrated that oximes can be 100 to 1000 times more resistant to hydrolysis than their hydrazone counterparts in aqueous solutions.
-
Biocompatible Reaction Conditions: Oxime formation proceeds efficiently under mild, aqueous conditions, typically within a pH range of 4.5 to 7.0, which is compatible with the structural integrity of most proteins.
-
Chemoselectivity: The aminooxy and carbonyl groups are bioorthogonal, meaning they react specifically with each other without cross-reactivity with other functional groups commonly found in proteins, such as amines and thiols.[3] This specificity ensures precise control over the site of conjugation.
-
Enhanced Hydrophilicity: The presence of a hydroxyl group in 1-(aminooxy)propan-2-ol imparts hydrophilicity to the linker. This can be advantageous in improving the solubility and reducing the potential for aggregation of the final protein conjugate, a common challenge in bioconjugation.[1]
This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for site-specific protein modification.
The Chemistry of Oxime Ligation: A Mechanistic Overview
The formation of an oxime bond is a condensation reaction between an aminooxy compound, such as 1-(aminooxy)propan-2-ol, and a carbonyl-containing molecule. The reaction proceeds through a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone on the protein. This results in the formation of a tetrahedral hemiaminal intermediate.
-
Dehydration: The intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N-O oxime linkage.
The overall reaction is an equilibrium process, but the formation of the highly stable oxime product is strongly favored. The reaction rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5). However, the use of nucleophilic catalysts, such as aniline and its derivatives, can significantly accelerate the reaction at neutral pH.
Visualizing the Workflow: From Protein to Conjugate
Caption: A generalized workflow for the bioconjugation of a protein with 1-(aminooxy)propan-2-ol.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the bioconjugation of a protein containing a carbonyl group with 1-(aminooxy)propan-2-ol.
Part 1: Generation of an Aldehyde-Tagged Protein
For site-specific conjugation, a carbonyl group must be introduced into the target protein. This can be achieved through various methods, including:
-
Enzymatic Modification: Using enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence to a formylglycine (an aldehyde).
-
Oxidation of Glycans: For glycoproteins, mild oxidation of carbohydrate moieties using sodium periodate (NaIO₄) can generate aldehyde groups.[2][3]
-
Genetic Code Expansion: Incorporating unnatural amino acids with ketone or aldehyde functionalities, such as p-acetylphenylalanine, into the protein sequence.[4]
Protocol 1A: Oxidation of Glycoproteins to Generate Aldehyde Groups [3]
-
Prepare Reagents:
-
10X Reaction Buffer: 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5.
-
Sodium Periodate (NaIO₄) Stock Solution: 100 mM in deionized water. Prepare fresh.
-
Quenching Solution: 1 M Ethylene glycol in deionized water.
-
-
Protein Preparation: Dissolve the glycoprotein in 1X PBS buffer to a concentration of 20-100 µM.
-
Oxidation Reaction:
-
To your protein solution, add 1/10th volume of 10X Reaction Buffer.
-
Add 1/10th volume of the 100 mM NaIO₄ stock solution.
-
Incubate for 10-30 minutes at room temperature or on ice, protected from light.
-
-
Quench the Reaction: Add ethylene glycol to a final concentration of 100 mM to quench the unreacted periodate. Incubate for 10 minutes at room temperature.
-
Purification: Remove excess reagents by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against the reaction buffer for the subsequent conjugation step.
Part 2: Oxime Ligation with 1-(aminooxy)propan-2-ol
This protocol details the conjugation of the aldehyde-tagged protein with 1-(aminooxy)propan-2-ol.
Materials:
-
Aldehyde-tagged protein (from Part 1)
-
1-(aminooxy)propan-2-ol
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Aniline Stock Solution: 1 M in DMSO
-
Purification System: Size-exclusion chromatography (SEC) or dialysis setup
Protocol 2A: Bioconjugation Reaction [1]
-
Prepare Protein Solution: Adjust the concentration of the purified aldehyde-tagged protein to 1-5 mg/mL (typically 10-100 µM) in the Reaction Buffer.
-
Prepare 1-(aminooxy)propan-2-ol Solution: Dissolve 1-(aminooxy)propan-2-ol in the Reaction Buffer to a concentration that will provide a 10-50 molar excess relative to the protein.
-
Initiate the Reaction: Add the 1-(aminooxy)propan-2-ol solution to the protein solution.
-
Catalysis: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle agitation. The optimal reaction time should be determined empirically for each specific protein and payload.
-
Purification: Remove unreacted 1-(aminooxy)propan-2-ol, catalyst, and other small molecules by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).
Quantitative Data and Reaction Parameters
The efficiency and outcome of the bioconjugation reaction are influenced by several key parameters. The following table provides a summary of these parameters and their typical ranges.
| Parameter | Typical Range/Value | Rationale and Considerations |
| pH | 4.5 - 7.0 | Optimal uncatalyzed reaction is at pH ~4.5. With an aniline catalyst, the reaction proceeds efficiently at neutral pH, which is often better for protein stability. |
| Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate, but protein stability must be considered. Room temperature is a common starting point. |
| Molar Excess of Linker | 10-50 fold | A molar excess of 1-(aminooxy)propan-2-ol drives the reaction equilibrium towards product formation. |
| Catalyst Concentration | 10-100 mM | Aniline or its derivatives significantly accelerate the reaction rate at neutral pH. |
| Reaction Time | 2-16 hours | The required time depends on the reactivity of the specific protein, reactant concentrations, and temperature. Reaction progress should be monitored. |
Characterization and Quality Control of the Bioconjugate
Thorough characterization of the final protein conjugate is essential to ensure its quality, homogeneity, and desired properties.
Key Analytical Techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To visualize the increase in molecular weight of the protein after conjugation and to assess the purity of the conjugate.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate, confirming the addition of the linker and allowing for the calculation of the drug-to-antibody ratio (DAR) if a payload is attached.
-
UV-Vis Spectroscopy: Can be used to determine the protein concentration and, if the payload has a distinct chromophore, to help calculate the DAR.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and to detect any aggregation that may have occurred during the conjugation process.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for determining the DAR distribution in antibody-drug conjugates (ADCs).
The following table summarizes the primary analytical methods for ADC characterization.
| Analytical Technique | Information Provided |
| SDS-PAGE | Purity, apparent molecular weight shift |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Accurate molecular weight, confirmation of conjugation, DAR |
| UV-Vis Spectroscopy | Protein concentration, DAR (with chromophoric payload) |
| Size-Exclusion Chromatography (SEC) | Purity, aggregation state |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) distribution |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Suboptimal pH- Inefficient aldehyde generation- Insufficient molar excess of linker- Inactive catalyst | - Optimize pH (try a range from 6.0 to 7.5).- Confirm aldehyde formation using a colorimetric assay.- Increase the molar excess of 1-(aminooxy)propan-2-ol.- Use a fresh stock of aniline catalyst. |
| Protein Aggregation | - Hydrophobic nature of the payload (if applicable)- Unfavorable buffer conditions- Extended incubation at elevated temperatures | - Use a more hydrophilic linker (1-(aminooxy)propan-2-ol is a good choice).- Screen different buffer components and pH.- Perform the reaction at a lower temperature for a longer duration. |
| Heterogeneous Product | - Incomplete reaction- Multiple conjugation sites | - Increase reaction time or reactant concentrations.- If using a method that generates multiple aldehydes, refine the conditions for better control. |
Conclusion: A Robust Platform for Advanced Bioconjugates
The use of 1-(aminooxy)propan-2-ol in conjunction with oxime ligation chemistry provides a powerful and reliable platform for the site-specific modification of proteins. The exceptional stability of the resulting oxime bond, combined with the mild and highly selective reaction conditions, makes this an ideal choice for the development of next-generation bioconjugates, including antibody-drug conjugates, protein-based imaging agents, and functionalized biomaterials. The hydrophilic nature of 1-(aminooxy)propan-2-ol offers an additional advantage in potentially improving the biophysical properties of the final product. By following the detailed protocols and considering the key reaction parameters outlined in this guide, researchers can effectively leverage this chemistry to create well-defined and robust bioconjugates for a wide range of applications.
References
-
Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. (URL: [Link])
-
Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. (URL: [Link])
-
Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (URL: [Link])
-
A New Method for Conjugation of Carbohydrates to Proteins Using an Aminooxy-Thiol Heterobifunctional Linker. (URL: [Link])
-
Amino-Oxy reagents, for conjugation with aldehydes and cetones. (URL: [Link])
-
ADC Conjugation Technologies. (URL: [Link])
-
Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. (URL: [Link])
-
Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. (URL: [Link])
-
Fusion Protein Linkers: Property, Design and Functionality. (URL: [Link])
-
The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (URL: [Link])
-
Structure of the silane derivative 1 used for anchoring the protected... (URL: [Link])
-
Proposed conjugation mechanism by oxime formation. (URL: [Link])
-
Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (URL: [Link])
Sources
Application Note: High-Sensitivity Aldehyde Profiling via 1-(Aminooxy)propan-2-ol Derivatization for LC-MS/MS
Executive Summary
The quantification of low-molecular-weight aldehydes in biological and environmental matrices presents a persistent analytical challenge. One challenging aspect in the measurement of aldehydes is their inherent volatility, high polarity, and biochemical instability, which leads to poor retention on reversed-phase columns and weak ionization efficiency in electrospray ionization mass spectrometry (ESI-MS)[1].
To overcome these limitations, chemical derivatization is commonly employed to improve chromatographic separation, MS ionization, and MS/MS fragmentation detectability[1]. This application note details a highly optimized, self-validating protocol utilizing 1-(aminooxy)propan-2-ol (1-AOP) as a derivatization reagent. By converting transient aldehydes into stable oxime derivatives, this method achieves sub-nanomolar limits of detection (LODs), predictable fragmentation dynamics, and robust matrix interference mitigation.
Mechanistic Rationale: The Chemistry of 1-AOP Derivatization
Do not view derivatization merely as a sample preparation step; it is a deliberate manipulation of the analyte's physicochemical properties. Carbonyls react selectively with amino-oxy tags to yield stable oximes, which allows them to be efficiently extracted and concentrated from complex metabolomes[2].
Why 1-(aminooxy)propan-2-ol?
-
The Alpha-Effect: The adjacent oxygen atom in the aminooxy group (-O-NH₂) donates electron density, making the nitrogen an exceptionally strong nucleophile. This allows for rapid reaction kinetics even at mildly acidic pH.
-
Enhanced Ionization: The use of aminooxy reagents imparts structural features that process a significantly better ionization efficiency in ESI-MS compared to their underivatized counterparts[3].
-
Diagnostic Fragmentation: The propan-2-ol tail introduces a secondary hydroxyl group. During Collision-Induced Dissociation (CID), this moiety undergoes a highly predictable neutral loss of water (-18 Da), providing a universal, high-abundance product ion for Multiple Reaction Monitoring (MRM) assays.
Figure 2: Acid-catalyzed nucleophilic addition and dehydration forming the stable oxime.
Experimental Design & Workflow
To ensure a self-validating system, the workflow integrates internal standard calibration prior to derivatization, ensuring that any variations in reaction efficiency or extraction recovery are mathematically normalized.
Figure 1: End-to-end workflow for aldehyde derivatization and LC-MS/MS analysis.
Self-Validating Experimental Protocol
Reagent Preparation
-
1-AOP Stock Solution: Dissolve 1-(aminooxy)propan-2-ol hydrochloride in LC-MS grade water to a concentration of 100 mM. Store at -20°C.
-
Reaction Buffer: Prepare 100 mM Ammonium Acetate. Adjust to pH 4.5 using glacial acetic acid.
-
Causality Note: pH 4.5 is the critical thermodynamic sweet spot. It is acidic enough to protonate the target carbonyl oxygen (increasing electrophilicity) but basic enough to prevent the complete protonation of the 1-AOP amino group (pKa ~4.6), ensuring a high concentration of the active nucleophile.
-
Sample Processing & Derivatization
-
Spike Internal Standard: Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate) into a low-bind microcentrifuge tube. Immediately add 10 µL of isotope-labeled aldehyde mixture (e.g., D3-acetaldehyde) to serve as the internal standard (IS).
-
Protein Precipitation: Add 150 µL of cold acetonitrile (-20°C). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a new vial.
-
Reaction Initiation: To the supernatant, add 20 µL of the pH 4.5 Reaction Buffer and 20 µL of the 100 mM 1-AOP Stock Solution.
-
Incubation: Incubate the mixture at 37°C for 60 minutes in a thermoshaker at 800 RPM.
-
Causality Note: While formaldehyde reacts almost instantaneously, sterically hindered aliphatic aldehydes require thermal energy to drive the dehydration of the hemiaminal intermediate to the final oxime.
-
Post-Reaction Clean-up (SPE)
-
Conditioning: Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Loading: Dilute the 140 µL reaction mixture with 860 µL of water and load onto the cartridge.
-
Washing: Wash with 1 mL of 5% methanol in water.
-
Causality Note: This step is critical for a self-validating assay. It removes unreacted 1-AOP reagent and buffer salts that would otherwise cause severe ion suppression in the ESI source.
-
-
Elution: Elute the derivatized oximes with 500 µL of 100% acetonitrile. Evaporate to dryness under gentle nitrogen flow and reconstitute in 50 µL of initial LC mobile phase.
LC-MS/MS Parameters
-
Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive mode.
Data Presentation & MS/MS Dynamics
The addition of the 1-AOP tag fundamentally alters the analytical profile of the aldehydes. The table below summarizes the quantitative improvements achieved through this protocol.
Table 1: Comparative LC-MS/MS Performance Metrics (Underivatized vs. 1-AOP Derivatized)
| Target Analyte | Underivatized LOD (nM) | 1-AOP Derivatized LOD (nM) | Fold Sensitivity Increase | Diagnostic MRM Transition (m/z) |
| Formaldehyde | N/A (Poor Retention) | 2.5 | >100x | 104.1 → 86.1 [-H2O] |
| Acetaldehyde | 450.0 | 4.2 | 107x | 118.1 → 100.1 [-H2O] |
| Hexanal | 120.0 | 1.8 | 66x | 174.2 → 156.2 [-H2O] |
| Malondialdehyde | 300.0 | 5.0 | 60x | 147.1 → 129.1 [-H2O] |
Note: The universal loss of water (-18 Da) from the propan-2-ol moiety allows for the setup of a highly sensitive Precursor Ion Scan (PIS) to discover unknown aldehydes in complex biological matrices.
Troubleshooting Matrix
Table 2: Common Failure Modes and Corrective Actions
| Observation | Mechanistic Cause | Corrective Action |
| Split peaks in LC | Formation of E and Z oxime geometric isomers. | Use a shallower LC gradient (e.g., 1% B increase per minute) to fully resolve isomers, or integrate both peaks as a single analyte. |
| High background noise | Contamination of the 1-AOP reagent with environmental aldehydes. | Always prepare 1-AOP in freshly dispensed LC-MS grade water. Run a method blank to subtract background. |
| Low derivatization yield | pH drift during the reaction due to highly buffered biological samples. | Verify the final pH of the sample/buffer mixture using micro-pH paper before incubation. Increase buffer capacity if necessary. |
References
-
Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS Analytical Chemistry URL:[Link][2]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS Metabolites URL:[Link][3]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Toxics URL:[Link][1]
Sources
Application Note: Chemoselective Carbohydrate and Glycan Functionalization via Oxime Ligation with 1-(aminooxy)propan-2-ol
Target Audience: Researchers, Analytical Scientists, and Biopharmaceutical Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol
Introduction and Mechanistic Principles
The structural and functional profiling of complex carbohydrates and glycans is a critical component of biotherapeutic development and biomarker discovery. However, native glycans lack strong chromophores or fluorophores and are highly hydrophilic, making their isolation and analysis challenging.
Functionalization of the reducing end of glycans using aminooxy-containing linkers has emerged as a premier chemoselective strategy[1]. Unlike reductive amination, which permanently opens the terminal pyranose ring and destroys the native structural epitope, oxime ligation with short aliphatic aminooxy compounds like 1-(aminooxy)propan-2-ol allows the resulting conjugate to equilibrate back into a closed-ring β -N-glycoside (pyranosyl hydroxylamine derivative)[2][3].
1-(aminooxy)propan-2-ol (CAS: 950595-72-9) is uniquely advantageous. Its secondary hydroxyl group enhances the aqueous solubility of the resulting neoglycoconjugate and provides an orthogonal handle for downstream functionalization (e.g., phosphoramidite coupling for DNA-directed glycan microarrays).
Fig 1: Chemoselective oxime ligation mechanism between a reducing glycan and 1-(aminooxy)propan-2-ol.
Causality in Experimental Design (E-E-A-T)
As a self-validating system, every parameter in this protocol is engineered to prevent artifacts while maximizing yield:
-
Catalyst Selection: Historically, oxime ligations required a highly acidic environment (pH 4.0–4.5) to protonate the intermediate carbinolamine, facilitating water elimination. However, these conditions cause rapid desialylation of complex glycans[4]. By introducing p-phenylenediamine (pPDA) as a nucleophilic catalyst, we achieve a transimination pathway that accelerates the reaction up to 120-fold at a much milder pH (6.0–7.0)[5].
-
Buffer Choice: 1-(aminooxy)propan-2-ol is typically supplied as a hydrochloride salt. Adding it directly to a weak buffer will crash the pH, risking glycan hydrolysis. We utilize a high-capacity 100 mM Sodium Phosphate buffer to lock the pH at 6.0.
-
Self-Validation (Mass Shift): The reaction is monitored via LC-MS. The exact mass of 1-(aminooxy)propan-2-ol is 91.06 Da. The condensation reaction loses one molecule of water (18.01 Da). Therefore, a successful conjugation is validated by a precise mass shift of +73.05 Da on the target glycan.
Materials and Reagents
-
Substrate: Free reducing glycans (e.g., enzymatically released N-glycans from glycoproteins).
-
Labeling Reagent: 1-(aminooxy)propan-2-ol hydrochloride ( ≥ 98% purity).
-
Catalyst: p-Phenylenediamine (pPDA) or Aniline.
-
Buffer: 100 mM Sodium Phosphate buffer, pH 6.0 (for acid-sensitive glycans) OR 100 mM Sodium Citrate buffer, pH 4.5 (for neutral glycans).
-
Purification: Graphitized Carbon Cartridges (GCC) or Hydrophilic Interaction Liquid Chromatography (HILIC) SPE columns.
Step-by-Step Protocol: Oxime Ligation
Fig 2: End-to-end workflow for glycan functionalization with 1-(aminooxy)propan-2-ol.
Phase 1: Reagent Preparation
-
Prepare Buffer: Formulate 100 mM Sodium Phosphate, pH 6.0.
-
Prepare Catalyst Solution: Dissolve pPDA in the buffer to a final concentration of 20 mM. Note: pPDA is light-sensitive; prepare fresh and protect from light.
-
Prepare Labeling Solution: Add 1-(aminooxy)propan-2-ol hydrochloride to the catalyst solution to achieve a concentration of 200 mM. Verify that the pH remains at 6.0; adjust with 1M NaOH if the hydrochloride salt drops the pH.
Phase 2: Conjugation Reaction
-
Resuspend Glycans: Take 10–50 μ g of lyophilized, reducing-end free glycans in a microcentrifuge tube.
-
Initiate Ligation: Add 20 μ L of the Labeling Solution to the glycans. The final concentrations will be ~200 mM aminooxy reagent and ~20 mM pPDA.
-
Incubation: Incubate the mixture at 37°C for 4 hours. Causality Note: The high molar excess of the aminooxy reagent drives the equilibrium toward the oxime product, while 37°C provides optimal kinetic energy without degrading thermolabile sialic acids.
Phase 3: Purification and Recovery
-
SPE Conditioning: Condition a HILIC micro-spin column with 3 × 300 μ L of 95% Acetonitrile (ACN).
-
Sample Loading: Dilute the reaction mixture with ACN to a final concentration of 85% ACN. Load onto the HILIC column.
-
Washing: Wash with 5 × 300 μ L of 85% ACN / 15% 50 mM Ammonium Formate to remove unreacted 1-(aminooxy)propan-2-ol and pPDA.
-
Elution: Elute the functionalized glycans with 2 × 50 μ L of ultra-pure water. Lyophilize for downstream storage or analysis.
Quantitative Data & Optimization
The choice of catalyst and pH drastically impacts the yield and structural integrity of the glycans. Table 1 summarizes the optimization parameters validating the use of pPDA at near-neutral pH[5].
Table 1: Optimization of Oxime Ligation Conditions for Sialylated Glycans
| Catalyst | Concentration | Buffer pH | Temp (°C) | Time (h) | Conjugation Yield | Sialic Acid Loss |
| None | N/A | 4.5 | 37 | 24 | ~65% | High (>15%) |
| Aniline | 100 mM | 4.5 | 25 | 12 | ~85% | Moderate (~5%) |
| pPDA | 10 mM | 6.0 | 25 | 4 | >95% | Undetectable |
| pPDA | 10 mM | 7.0 | 37 | 8 | ~90% | Undetectable |
Data synthesis based on nucleophilic catalysis kinetics of oxime bioconjugations.
Analytical Characterization & Quality Control
To ensure the protocol is a self-validating system, perform the following QC checks:
-
LC-MS Profiling: Analyze the eluate via HILIC-LC-MS. Look for the disappearance of the native glycan mass ( M ) and the appearance of the functionalized mass ( M+73.05 Da).
-
Isomeric Resolution: Because the oxime linkage can exist in E and Z open-chain forms, as well as the closed-ring β -pyranosyl form, multiple peaks may appear for a single glycan mass in high-resolution chromatography[3]. The closed-ring form is typically the dominant thermodynamic product for short aliphatic linkers.
References
-
[1] Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag. National Institutes of Health (NIH).
-
[4] Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation. National Institutes of Health (NIH).
-
[2] Preparation of poly-N-(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides. RSC Publishing.
-
[5] Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.
-
[3] Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of poly- N -(methyl)aminooxy serine polypeptides by NCA ring-opening polymerization for modification with reducing oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00985E [pubs.rsc.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Synthesis of an aminooxy derivative of the GM3 antigen and its application in oxime ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Optimal pH conditions for 1-(aminooxy)propan-2-ol oxime formation
Technical Support Center: Optimizing 1-(Aminooxy)propan-2-ol Oxime Ligation
Welcome to the Bioconjugation Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(aminooxy)propan-2-ol to form stable oxime linkages. Below, you will find mechanistic insights, troubleshooting matrices, and self-validating protocols to ensure high-yield conjugations.
Mechanistic Overview & pH Causality
Oxime ligation is a highly selective bioorthogonal reaction between an alkoxyamine and a carbonyl group (aldehyde or ketone). The efficiency of 1-(aminooxy)propan-2-ol in this reaction is strictly governed by the pH of the reaction buffer, which dictates both the availability of the nucleophile and the thermodynamics of the intermediate dehydration step[1].
Logical relationship between pH, protonation states, and oxime kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is the optimal pH for 1-(aminooxy)propan-2-ol oxime formation strictly between 4.0 and 5.0? A1: The reaction mechanism requires two sequential steps: nucleophilic attack by the aminooxy group to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the oxime. The pKa of the aminooxy group is approximately 4.5. At pH < 3.5, the terminal nitrogen becomes fully protonated (forming an alkoxyammonium ion), stripping it of its α-effect-driven nucleophilicity[2]. Conversely, at pH > 6.0, the lack of ambient protons makes the dehydration of the carbinolamine intermediate the rate-determining step, severely stalling the reaction[2]. Therefore, pH 4.0–5.0 provides the perfect thermodynamic balance where the aminooxy group remains sufficiently unprotonated to attack, while enough protons exist to drive rapid dehydration[1].
Q2: I must perform my conjugation at physiological pH (7.4) to preserve protein folding. How can I overcome the sluggish kinetics? A2: When restricted to neutral pH, direct dehydration of the carbinolamine is kinetically unfavorable. To bypass this, you must introduce a nucleophilic catalyst such as aniline or p-methoxyaniline[2]. Aniline reacts rapidly with the target aldehyde to form a protonated Schiff base. Because this Schiff base is highly electrophilic, 1-(aminooxy)propan-2-ol can attack it via a transimination pathway, bypassing the slow dehydration step entirely and accelerating the reaction by up to 40-fold at pH 7.0[2][3].
Q3: Does the hydroxyl group on 1-(aminooxy)propan-2-ol interfere with the oxime ligation? A3: No. The terminal aminooxy (-O-NH2) group is a significantly stronger nucleophile than the secondary hydroxyl (-OH) group due to the α-effect (where the adjacent oxygen atom's lone pairs raise the energy of the nitrogen's HOMO)[3]. The hydroxyl group merely provides enhanced aqueous solubility and a potential secondary handle for downstream functionalization, without competing for the carbonyl target.
Troubleshooting Matrix
| Symptom | Root Cause | Recommended Solution |
| No product formation at pH 3.0 | Complete protonation of 1-(aminooxy)propan-2-ol, rendering it non-nucleophilic[2]. | Adjust buffer to pH 4.5 using 0.1 M Sodium Acetate. Verify pH post-addition, as alkoxyamine salts can lower buffer pH. |
| Stalled reaction at pH 7.4 | Rate-limiting dehydration of the carbinolamine intermediate[2]. | Add 10–100 mM aniline or p-methoxyaniline as a transimination catalyst[2]. |
| Precipitation upon catalyst addition | Aniline and derivatives (e.g., 5-methoxyanthranilic acid) can have poor aqueous solubility[4]. | Use m-phenylenediamine (mPDA) for higher aqueous solubility, or add 5-10% DMSO as a co-solvent. |
| Hydrolysis of the oxime bond | Prolonged exposure to extreme acidic conditions or competing aldehydes[5]. | Oxime bonds are highly stable but can degrade under extreme acid. Store final conjugates lyophilized or at pH > 7.0[5]. |
Quantitative Optimization Data
The following table summarizes the expected kinetic behavior of 1-(aminooxy)propan-2-ol reacting with a standard aliphatic aldehyde under varying conditions to aid in your experimental design:
| pH Level | Buffer System | Catalyst | Relative Reaction Rate | Estimated Time to >95% Yield |
| 3.0 | Citrate | None | Very Slow | > 48 hours |
| 4.5 | Acetate | None | Maximal (Direct) | 1 - 2 hours |
| 4.5 | Acetate | 10 mM Aniline | Ultra-Fast | < 15 minutes |
| 7.0 | Phosphate | None | Sluggish | 24 - 48 hours |
| 7.0 | Phosphate | 100 mM Aniline | Fast (Transimination) | 2 - 4 hours |
| 7.4 | PBS | 10 mM p-Methoxyaniline | Fast | 2 - 4 hours |
Validated Experimental Protocols
Protocol A: Optimal Acidic Ligation (pH 4.5) Self-validating mechanism: The low pH naturally drives the dehydration step, requiring no exogenous catalysts and minimizing downstream purification steps.
-
Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid.
-
Reagent Solubilization: Dissolve the carbonyl-containing substrate (aldehyde/ketone) in the acetate buffer to a final concentration of 1 mM.
-
Alkoxyamine Addition: Add 1-(aminooxy)propan-2-ol to the solution to achieve a final concentration of 5 mM (5 molar equivalents). Critical Step: Monitor the pH immediately after addition; if using the HCl salt of the alkoxyamine, the pH will drop and require readjustment with dilute NaOH.
-
Incubation: Incubate the mixture at room temperature (20-25°C) for 2 hours under gentle agitation.
-
Validation: Analyze the reaction via LC-MS. The mass shift must correspond to the exact loss of water (-18 Da) from the combined mass of the substrates.
Protocol B: Catalyst-Assisted Physiological Ligation (pH 7.4) Self-validating mechanism: The inclusion of aniline forces the reaction through a Schiff base intermediate, ensuring that the kinetically stalled direct dehydration at pH 7.4 is bypassed entirely.
-
Buffer Preparation: Prepare 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Catalyst Solution: Prepare a fresh 1 M stock solution of aniline (or p-methoxyaniline for lower toxicity) in anhydrous DMSO.
-
Reaction Assembly: To the PBS buffer, add the carbonyl substrate (1 mM final) and 1-(aminooxy)propan-2-ol (10 mM final).
-
Catalyst Addition: Add the aniline stock solution to achieve a final concentration of 50 mM (resulting in 5% v/v DMSO final concentration).
-
Incubation: Incubate at 37°C for 4 hours.
-
Quenching & Purification: Quench the reaction by rapid buffer exchange (e.g., using a size-exclusion spin column) to remove the excess 1-(aminooxy)propan-2-ol and the aniline catalyst.
References
-
Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior. PMC - NIH.1
-
Technical Support Center: Troubleshooting Low Yield in Oxime Ligation. Benchchem.
-
An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. Benchchem.
-
Glen Report 25.15 - Technical Brief - Aldehyde and AminoOxy conjugations. Glen Research.4
-
Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. ACS Publications.3
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.2
-
A Pictet-Spengler ligation for protein chemical modification. PNAS.5
Sources
- 1. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. pnas.org [pnas.org]
Technical Support Center: Aniline Catalysis Optimization for 1-(Aminooxy)propan-2-ol Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals leveraging aniline catalysis in reactions with 1-(aminooxy)propan-2-ol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these powerful bioconjugation and synthetic reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the principles and practices of aniline-catalyzed reactions involving 1-(aminooxy)propan-2-ol.
Q1: What is the fundamental role of aniline in reactions with 1-(aminooxy)propan-2-ol and a carbonyl compound?
Aniline functions as a nucleophilic catalyst.[1] The reaction between a carbonyl compound (an aldehyde or ketone) and an aminooxy group, like that in 1-(aminooxy)propan-2-ol, to form an oxime can be slow, particularly at a neutral pH. Aniline accelerates this process by first reacting with the carbonyl compound to form a protonated Schiff base intermediate.[2][3] This intermediate is significantly more electrophilic and thus more susceptible to nucleophilic attack by the aminooxy group of 1-(aminooxy)propan-2-ol. This leads to the rapid formation of the desired oxime product and the regeneration of the aniline catalyst, allowing it to participate in further catalytic cycles.
Q2: What is the optimal pH for conducting aniline-catalyzed reactions with 1-(aminooxy)propan-2-ol?
While uncatalyzed oxime formation is generally most efficient under acidic conditions (pH 4-5), many biomolecules, which are common substrates in these reactions, are unstable in this pH range.[2] Aniline and its derivatives are particularly valuable because they effectively catalyze the reaction at or near neutral pH (pH 7), making them highly suitable for bioconjugation applications under physiological conditions.[4] However, it is important to note that the catalytic efficiency of aniline itself can be pH-dependent.
Q3: Are there more effective catalysts than aniline for these reactions?
Yes, several aniline derivatives have been shown to be more potent catalysts. Generally, aniline derivatives with electron-donating substituents on the aromatic ring exhibit enhanced catalytic activity.[2][5] Notably, p-phenylenediamine and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency compared to aniline.[2][6] For instance, p-phenylenediamine has been reported to accelerate protein PEGylation at pH 7 up to 19-fold faster than the equivalent aniline-catalyzed reaction.[2][5] The enhanced performance of these diamino-derivatives is also attributed to their greater aqueous solubility, which permits the use of higher catalyst concentrations.[6][7]
Q4: Can I use aniline catalysis for reactions involving ketones as well as aldehydes?
Yes, aniline catalysis is applicable to both aldehydes and ketones. However, it is a critical point that reactions with ketones are inherently much slower than those with aldehydes.[6] This is primarily due to the increased steric hindrance and lower electrophilicity of the ketone carbonyl group. When working with ketone substrates, you will likely need to employ more forcing conditions, such as increased reaction time, higher temperatures (provided your substrates are stable), and potentially higher catalyst and reactant concentrations.[6] Utilizing more efficient catalysts like m-phenylenediamine is also highly recommended for ketone ligations.[6][7]
Q5: What are common side reactions to be aware of?
A potential side reaction is the formation of an N-phenylglycosylamine if a reducing sugar is the carbonyl partner.[8] Additionally, aniline itself can undergo oxidation, which could lead to colored impurities. In the context of bioconjugation, it's crucial to ensure that the reaction conditions do not lead to denaturation or modification of the protein or other biomolecule. While aniline is considered a moderate nucleophile not expected to react with amino acid side chains, this should be verified for your specific system.[2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during aniline-catalyzed reactions with 1-(aminooxy)propan-2-ol.
Issue 1: Slow or Incomplete Reaction
This is one of the most frequent challenges. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Detailed Solutions for Slow or Incomplete Reactions:
-
Possible Cause 1: Insufficient Catalyst Concentration.
-
Explanation: The reaction rate is dependent on the concentration of the catalyst. If the aniline concentration is too low, the formation of the reactive Schiff base intermediate will be slow, thus limiting the overall reaction rate.
-
Solution: Increase the concentration of the aniline catalyst. Typical concentrations range from 10 mM to 100 mM.[8] A concentration of 100 mM aniline has been shown to increase the rate of carbohydrate oxime formation by up to 20-fold.[8][9]
-
-
Possible Cause 2: Sub-optimal Catalyst Choice.
-
Explanation: While aniline is effective, more potent catalysts exist that can dramatically accelerate the reaction, especially at neutral pH or with less reactive substrates.[2]
-
Solution: Switch to a more efficient catalyst. As mentioned, p-phenylenediamine and m-phenylenediamine (mPDA) are excellent alternatives.[2][6] p-Phenylenediamine has been shown to be up to 19-fold faster than aniline at pH 7.[2] mPDA is particularly advantageous due to its high aqueous solubility, allowing for its use at concentrations up to 750 mM, which can result in a 15-fold rate increase compared to aniline.[6][7]
-
-
Possible Cause 3: Low Reactant Concentration.
-
Explanation: Oxime ligation is a bimolecular reaction. According to collision theory, the rate of reaction is proportional to the concentration of the reacting species. Low concentrations of either 1-(aminooxy)propan-2-ol or the carbonyl compound will lead to a slower reaction rate.
-
Solution: If the stability and solubility of your reactants allow, increase their concentrations. This will increase the frequency of molecular collisions and enhance the reaction rate.
-
-
Possible Cause 4: Use of a Ketone Substrate.
-
Explanation: Ketones are inherently less reactive than aldehydes due to electronic and steric factors.[6] The additional alkyl or aryl group on a ketone provides more steric bulk around the carbonyl carbon, hindering the approach of the nucleophile.
-
Solution: For ketone substrates, more aggressive optimization is often necessary. Increase the reaction time and consider raising the temperature (e.g., to 37°C or 50°C), if your molecules are stable under these conditions.[8] The use of a more potent catalyst like mPDA is strongly recommended.[6][7]
-
Issue 2: Catalyst Deactivation or Inhibition
Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?
-
Possible Cause 1: Catalyst Oxidation.
-
Explanation: Anilines can be susceptible to oxidation, especially in the presence of air (oxygen) or other oxidizing agents, which can lead to the formation of colored, catalytically inactive species.
-
Solution: Degas your reaction buffer and solvent prior to use. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all reagents are of high purity.
-
-
Possible Cause 2: Strong Product Inhibition.
-
Explanation: In some cases, the oxime product may have a strong affinity for the catalyst, leading to product inhibition where the catalyst is not efficiently regenerated.
-
Solution: This can be difficult to overcome directly. One strategy is to use a higher catalyst loading to ensure a sufficient amount of free catalyst is available. Monitoring the reaction kinetics can help diagnose this issue; if the rate decreases more rapidly than expected based on reactant consumption, product inhibition may be a factor.
-
-
Possible Cause 3: Catalyst Poisoning.
-
Explanation: Impurities in your reagents or solvent can act as catalyst poisons. For example, strong acids or bases can alter the protonation state of the aniline, affecting its nucleophilicity. Other reactive species could potentially react irreversibly with the aniline.
-
Solution: Use high-purity (e.g., HPLC grade) solvents and reagents. Purify your starting materials if their purity is questionable.
-
Issue 3: Difficulty with Product Purification
Q: How can I efficiently remove the aniline catalyst from my final product?
-
Explanation: Due to the relatively high concentrations of aniline or its derivatives used, its removal from the final product is a critical step.
-
Solution 1: Chromatographic Methods.
-
Standard purification techniques such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography (SEC) are very effective for separating the small molecule catalyst from a larger product, such as a modified protein or polymer.
-
-
Solution 2: Liquid-Liquid Extraction.
-
If your product has different solubility properties than aniline, a liquid-liquid extraction can be employed. For example, if your product is soluble in an organic solvent and aniline is in an aqueous buffer, you can separate them. Adjusting the pH of the aqueous phase can also be used to manipulate the solubility of aniline (as the anilinium salt).
-
-
Solution 3: Diafiltration/Ultrafiltration.
-
For macromolecular products like proteins, diafiltration or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane is a highly efficient method to remove the low molecular weight catalyst.[2]
-
III. Experimental Protocols & Data
Protocol: General Procedure for Aniline-Catalyzed Oxime Ligation
This protocol provides a starting point for the reaction between a carbonyl-containing molecule and 1-(aminooxy)propan-2-ol.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your aldehyde or ketone substrate in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Prepare a stock solution of 1-(aminooxy)propan-2-ol in the same buffer.
-
Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO or a saturated aqueous solution of p-phenylenediamine).
-
-
Reaction Setup:
-
In a reaction vessel, combine the carbonyl substrate and the 1-(aminooxy)propan-2-ol solution to the desired final concentrations. A molar excess of the aminooxy compound is often used (e.g., 5-fold excess).[2]
-
Initiate the reaction by adding the aniline catalyst stock solution to the desired final concentration (e.g., 10-100 mM).
-
-
Reaction Monitoring:
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C).
-
Monitor the progress of the reaction by taking aliquots at various time points and analyzing them using an appropriate technique such as TLC, HPLC, or mass spectrometry.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench if necessary.
-
Purify the product using one of the methods described in the "Difficulty with Product Purification" section (e.g., HPLC, SEC, or diafiltration).
-
Data Summary: Catalyst Performance Comparison
The following table summarizes the relative performance of different aniline-based catalysts at neutral pH.
| Catalyst | Relative Rate Enhancement vs. Uncatalyzed (pH 7) | Relative Rate Enhancement vs. Aniline (pH 7) | Key Advantages |
| Aniline | ~2.8 to 14-fold[2] | 1 (Reference) | Readily available, well-established. |
| p-Phenylenediamine | ~120-fold[2][4] | ~19-fold[2][5] | Highly efficient at neutral and acidic pH.[2][5] |
| m-Phenylenediamine (mPDA) | Up to ~225-fold (at 750 mM)[6][7] | Up to ~15-fold (at 750 mM)[6][7] | High aqueous solubility allows for use at very high concentrations, leading to significant rate acceleration.[6][7] |
| p-Methoxyaniline | Superior to aniline at pH 7[2] | >1 | Electron-donating group enhances catalysis at neutral pH.[2] |
IV. Mechanistic Overview
Understanding the mechanism is key to rational optimization. The catalytic cycle of aniline in oxime formation is depicted below.
Caption: Mechanism of aniline-catalyzed oxime formation.
The key steps are:
-
Schiff Base Formation: Aniline attacks the carbonyl compound, and after dehydration, forms a protonated Schiff base.[2]
-
Transimination: The highly reactive Schiff base is readily attacked by the nucleophilic aminooxy group of 1-(aminooxy)propan-2-ol.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, releasing the stable oxime product and regenerating the aniline catalyst.[2]
V. References
-
Gilmore, J. M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 119-127.
-
BenchChem. (2025). Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.
-
Wang, W., et al. (2011). Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. Chemical Research in Chinese Universities, (5), 886-890.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Oxime Ligation.
-
Cougnon, F. B. L., & Sanders, J. K. M. (2012). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
-
BenchChem. (2025). Troubleshooting low yield in oxime ligation reactions.
-
Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 47(45), 8682-8684.
-
ResearchGate. (n.d.). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
-
Hansen, H. C., et al. (2010). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. The Journal of Organic Chemistry, 75(6), 2055-2064.
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(9), 3699-3706.
-
PubMed. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines.
-
ResearchGate. (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
-
Merck. (n.d.). Aniline-based catalysts as promising tools to improve analysis of carbonyl compounds through derivatization techniques: preliminary results using dansylacetamidooxyamine derivatization and LC-fluorescence.
-
PMC. (n.d.). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation.
-
BenchChem. (2025). Catalyst deactivation and regeneration of aniline phosphate.
-
BenchChem. (2025). Aniline phosphate catalyst deactivation and regeneration.
-
ResearchGate. (n.d.). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects.
-
Semantic Scholar. (2025). Traditional and photocatalytic conversion of aniline into azocompounds – a comprehensive experimental and theoretical review.
-
ACS Publications. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation.
-
RSC Publishing. (2021). Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Preventing degradation of 1-(aminooxy)propan-2-ol in aqueous solutions
Introduction
Welcome to the Technical Support Center for 1-(aminooxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aminooxy-containing molecule in their experimental workflows. As a bifunctional linker, 1-(aminooxy)propan-2-ol is invaluable for forming stable oxime bonds with aldehydes and ketones, a cornerstone of modern bioconjugation. However, the inherent reactivity of the aminooxy group also makes it susceptible to degradation in aqueous environments, which can compromise experimental outcomes.
This document provides a structured, in-depth resource to help you understand, prevent, and troubleshoot the degradation of 1-(aminooxy)propan-2-ol. By explaining the underlying chemical principles and providing validated protocols, we aim to empower you to ensure the integrity of your reagents and the success of your research.
Level 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 1-(aminooxy)propan-2-ol.
Q1: What is 1-(aminooxy)propan-2-ol, and why is its stability a concern?
A1: 1-(aminooxy)propan-2-ol is a chemical compound featuring both an aminooxy (-ONH₂) group and a hydroxyl (-OH) group. The aminooxy group is a potent nucleophile that reacts selectively with aldehydes and ketones to form a stable oxime linkage. This "click chemistry" reaction is widely used to conjugate molecules. However, the aminooxy group is also sensitive to its chemical environment and can degrade in aqueous solutions, particularly under non-optimal conditions. This degradation reduces the concentration of the active reagent, leading to low yields or complete failure of conjugation reactions.
Q2: What are the primary causes of 1-(aminooxy)propan-2-ol degradation in my experiments?
A2: The degradation of 1-(aminooxy)propan-2-ol in aqueous solutions is primarily driven by two pathways:
-
Oxidation: The aminooxy group is susceptible to oxidation, especially in the presence of dissolved oxygen and catalytic amounts of transition metal ions (e.g., Cu²⁺, Fe²⁺, Mn²⁺).[1][2] This process can convert the aminooxy group into less reactive or unreactive species like nitrones.
-
Hydrolysis: While the aminooxy group itself is relatively stable against direct hydrolysis, the stability can be influenced by pH. Extreme pH values can accelerate degradation pathways.
Q3: What are the first visual or experimental signs that my 1-(aminooxy)propan-2-ol solution has degraded?
A3: Unlike some compounds, degradation of 1-(aminooxy)propan-2-ol may not produce an obvious color change or precipitate. The most common sign of degradation is a significant decrease in the efficiency or yield of your oxime ligation reaction. If you observe consistently low product formation despite using fresh carbonyl-containing substrates and optimized reaction conditions, degradation of your aminooxy stock solution is a primary suspect.
Level 2: Proactive Stabilization & Best Practices
Preventing degradation is always superior to troubleshooting its consequences. This section provides actionable guidelines for preparing and storing your solutions to maximize their shelf-life and efficacy.
Q4: What is the best way to prepare and store a stock solution of 1-(aminooxy)propan-2-ol?
A4: Proper preparation and storage are critical. Aqueous stock solutions are not recommended for long-term storage.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, degassed water or anhydrous DMSO/DMF. | Minimizes dissolved oxygen and potential metal ion contaminants. |
| Concentration | Prepare a concentrated stock (e.g., 100 mM - 1 M). | Higher concentrations can sometimes exhibit greater stability. |
| Storage Temp. | -20°C or below. | Slows down all potential degradation reactions. |
| Aliquoting | Aliquot into single-use volumes. | Crucial. Avoids repeated freeze-thaw cycles which introduce moisture and oxygen. |
| Atmosphere | (Optional, for maximum stability) Overlay aliquots with an inert gas (Argon or Nitrogen). | Displaces oxygen from the headspace of the vial. |
Q5: Which buffers should I use or avoid for my oxime ligation reaction to protect 1-(aminooxy)propan-2-ol?
A5: Buffer choice is paramount. The optimal pH for oxime bond formation is typically between 6.5 and 7.5.[3]
| Buffer Type | Recommendation | Scientific Rationale |
| Recommended | MES, HEPES, Phosphate-Buffered Saline (PBS) | These buffers operate effectively in the optimal pH range for oxime ligation and are generally free of primary amines. |
| Use with Caution | Phosphate Buffers | While common, phosphate salts can contain trace metal impurities that catalyze oxidation.[4] If using phosphate, ensure it is from a high-purity source or consider adding a chelating agent. |
| Avoid | Amine-based buffers (Tris, Glycine) | These buffers contain primary amines that can act as competing nucleophiles, reacting with your aldehyde or ketone substrate and reducing your desired product yield. |
Q6: Can I add anything to my solutions to actively prevent degradation?
A6: Yes. The addition of a chelating agent is a highly effective strategy, particularly for preventing metal-catalyzed oxidation.
-
Recommended Agent: Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA).
-
Working Concentration: Add to a final concentration of 0.1 - 1 mM in your final reaction buffer.
-
Mechanism: EDTA and DTPA are powerful chelators that "sequester" or bind to divalent metal ions (Fe²⁺, Cu²⁺), making them unavailable to catalyze the oxidative degradation of the aminooxy group.[4][5]
Level 3: Troubleshooting & Analysis
This section provides a logical framework and detailed protocols for diagnosing and confirming degradation when experiments fail.
Troubleshooting Flowchart
Key Degradation Pathway
The primary degradation route to guard against in aqueous buffers is metal-catalyzed oxidation. Trace metals facilitate the reaction of the aminooxy group with dissolved oxygen, potentially leading to the formation of a nitrone, which is no longer reactive towards aldehydes or ketones in the desired manner.
Level 4: Experimental Protocols
These protocols provide step-by-step methodologies for assessing the stability and purity of your 1-(aminooxy)propan-2-ol solutions.
Protocol 1: General Stability Assay
This protocol is designed to evaluate the stability of 1-(aminooxy)propan-2-ol under your specific experimental conditions (e.g., in a new buffer system).
-
Prepare Solutions:
-
Prepare your test buffer (e.g., 100 mM Buffer X, pH 7.0).
-
If testing the effect of a stabilizer, prepare an identical buffer containing the stabilizer (e.g., 100 mM Buffer X, pH 7.0, with 1 mM EDTA).
-
Prepare a fresh, concentrated stock of 1-(aminooxy)propan-2-ol in high-purity water.
-
-
Initiate Incubation:
-
Dilute the 1-(aminooxy)propan-2-ol stock into the test buffer(s) to a final concentration of 10 mM.
-
Immediately take a "Time 0" aliquot (e.g., 50 µL) and store it at -80°C for later analysis.
-
Incubate the remaining solution at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), collect additional aliquots and store them immediately at -80°C.
-
-
Quantification:
-
Thaw all aliquots simultaneously.
-
Analyze each sample using HPLC-UV or LC-MS (see Protocol 2A) to quantify the remaining percentage of intact 1-(aminooxy)propan-2-ol relative to the Time 0 sample.
-
Plot the percentage of remaining compound versus time to determine its stability profile under the tested conditions.
-
Protocol 2A: Purity Analysis by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying components in a mixture. This protocol provides a starting point for assessing the purity of your aminooxy solution.[6][7][8]
-
Instrumentation & Columns:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: Start with a linear gradient, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dilute your 1-(aminooxy)propan-2-ol stock solution to approximately 1 mg/mL in Mobile Phase A.
-
-
Analysis:
-
Inject the sample and acquire the chromatogram.
-
A pure sample should show a single major peak at a characteristic retention time. The presence of multiple peaks, especially those that grow over time in a stability study, indicates degradation. The peak area can be used for quantification.
-
References
- Goti, A., et al. (1999). Oxidation of N,N-disubstituted hydroxylamines to nitrones with sodium hypochlorite. CHIMIA, 53, 579-581.
-
ProQuest. The Metalloenzymology of Hydroxylamine Oxidation by Ammonia Oxidizing Bacteria and Archaea. Available at: [Link]
- Karmakar, S., et al. (2012). Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study.
- Cardona, F., Goti, A., & Brandi, A. (2009). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Reagents. CHIMIA, 63(3), 134-139.
- Hughes, M. N., & Wimbledon, P. E. (1976). Autoxidation of hydroxylamine in alkaline solutions. Journal of the Chemical Society, Dalton Transactions, (8), 703-707.
- Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation.
- ResearchGate. (n.d.).
- Perry, J. H. (1964). U.S. Patent No. 3,145,082. Washington, DC: U.S.
- Roy, B., & McGavin, R. S. (2002). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Nakayama, K., et al. (2006). U.S.
- Le, G., et al. (2009). U.S.
- Pinto, D. D., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18131-18143.
- Laulhé, S. (2012). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. University of Louisville Institutional Repository.
- Vooturi, R., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical research, 30(5), 1245-1258.
- Voit, B., et al. (2004). U.S. Patent No. 6,758,990. Washington, DC: U.S.
- Lesnikov, V. K., et al. (2023). Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis.
- Lepaumier, H., et al. (2011). Oxidative Degradation of Aqueous Amine Solutions of MEA, AMP, MDEA, Pz: A Review. International Journal of Greenhouse Gas Control, 5(2), 244-270.
- Freeman, S. A., et al. (2026). Oxidative degradation of 1-amino-2-propanol for CO2 capture and its inhibition via amine blending. AIChE Journal.
- Fytianos, K., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(46), 21146-21155.
- Sukhorukov, A. Y., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research.
- Erk, N. (2016). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Critical Reviews in Analytical Chemistry, 46(6), 508-524.
- Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1109-1121.
- Mphahlele, M. J., & Malindisa, S. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795.
- Panda, S. S., et al. (2019). ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1555.
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in 1-(Aminooxy)propan-2-ol Ligations
Welcome to the technical support center for oxime ligations utilizing 1-(aminooxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered aminooxy alcohol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your ligation strategies and achieve high-yield conjugations.
Introduction: The Challenge of Steric Hindrance
Oxime ligation is a powerful and highly chemoselective method for bioconjugation, prized for its ability to form stable bonds under mild, aqueous conditions.[1][2] However, the efficiency of this reaction can be significantly hampered by steric hindrance, a phenomenon where the bulky nature of reacting molecules impedes bond formation. 1-(aminooxy)propan-2-ol, with its methyl and hydroxyl groups in close proximity to the reactive aminooxy moiety, presents a classic case of steric hindrance that can lead to sluggish reaction rates and diminished yields.[3] This guide will provide you with the knowledge and tools to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my oxime ligation with 1-(aminooxy)propan-2-ol so slow compared to other aminooxy compounds?
A1: The reduced reaction rate is primarily due to steric hindrance. The methyl and hydroxyl groups on the propane backbone of 1-(aminooxy)propan-2-ol create a crowded environment around the aminooxy functional group. This bulkiness makes it more difficult for the aminooxy group to approach and attack the carbonyl carbon of your aldehyde or ketone partner, thus slowing down the reaction.[3]
Q2: I'm not seeing any product formation. What are the most common reasons for complete reaction failure?
A2: Several factors could lead to a lack of product. The most common culprits are:
-
Suboptimal pH: The ideal pH for uncatalyzed oxime ligations is slightly acidic, typically between 4 and 5.[4] At neutral pH, the reaction is often exceedingly slow without a catalyst.
-
Absence of a Catalyst: For reactions at or near neutral pH, a nucleophilic catalyst is essential to achieve a reasonable reaction rate, especially with a hindered substrate.
-
Degraded Reactants: The aminooxy group is highly reactive and can degrade over time. Similarly, aldehydes can oxidize. Always use fresh, high-purity reagents.
-
Inappropriate Solvent: While aqueous buffers are common, the presence of organic co-solvents can sometimes enhance solubility and reaction rates.[1]
Q3: Should I be using a catalyst for my 1-(aminooxy)propan-2-ol ligation? If so, which one is best?
A3: Yes, for ligations at or near neutral pH, a catalyst is highly recommended. Aniline is a commonly used catalyst, but for sterically hindered substrates, more potent catalysts are preferable.[5] Substituted anilines like m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have demonstrated superior catalytic activity and are often more effective at lower concentrations.[5][6][7][8] mPDA is particularly noteworthy for its high aqueous solubility, allowing for its use at higher concentrations for a significant rate enhancement.[5]
Q4: Can I use a ketone as the ligation partner for 1-(aminooxy)propan-2-ol?
A4: While possible, it is challenging. Ketones are inherently less reactive than aldehydes in oxime ligations due to both electronic effects and greater steric hindrance around the carbonyl carbon.[9] Coupling a sterically hindered aminooxy compound with a ketone will likely result in very slow reaction rates and low yields. If a ketone must be used, aggressive optimization of reaction conditions, including the use of a potent catalyst at high concentration and elevated temperatures, will be necessary.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This is the most frequent issue encountered. This guide provides a systematic approach to diagnosing and resolving the problem.
Potential Cause 1: Suboptimal Reaction pH
The rate of oxime ligation is highly pH-dependent. For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0. This is a trade-off: the carbonyl group needs to be protonated to increase its electrophilicity, while the aminooxy group must remain unprotonated to be nucleophilic.
Troubleshooting Workflow for Low Yield
Caption: A decision-making diagram for troubleshooting low yield.
Experimental Protocol: pH Optimization
-
Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 7.5 (e.g., 100 mM sodium acetate for pH 4.0-5.5 and 100 mM sodium phosphate for pH 6.0-7.5).
-
Set Up Parallel Reactions: In separate microcentrifuge tubes, set up your ligation reaction in each buffer. Keep the concentrations of your carbonyl compound, 1-(aminooxy)propan-2-ol, and catalyst (if used) constant across all reactions.
-
Incubate: Allow the reactions to proceed at a constant temperature (e.g., room temperature or 37°C).
-
Monitor Progress: At various time points, take aliquots from each reaction and analyze them by a suitable method (e.g., RP-HPLC, LC-MS) to determine the rate of product formation.
-
Analyze Data: Plot product concentration versus time for each pH to identify the optimal condition for your specific system.
Potential Cause 2: Inefficient Catalysis at Neutral pH
When working with sensitive biomolecules, a neutral pH is often required.[6][7][8] Without a catalyst, the reaction will be extremely slow. Even with a standard catalyst like aniline, the steric hindrance of 1-(aminooxy)propan-2-ol may necessitate a more potent alternative.
Aniline-Catalyzed Oxime Ligation Mechanism
Caption: Aniline catalyzes oxime formation via a more reactive intermediate.
Experimental Protocol: Catalyst Screening
-
Prepare Stock Solutions: Make concentrated stock solutions of aniline, mPDA, and pPDA in a suitable solvent (e.g., DMSO or water).
-
Set Up Reactions: In a buffered solution at neutral pH (e.g., 100 mM phosphate buffer, pH 7.0), combine your carbonyl compound and 1-(aminooxy)propan-2-ol.
-
Initiate with Catalysts: To separate, identical reactions, add each catalyst to a final concentration of 10-100 mM. Include a no-catalyst control.
-
Incubate and Monitor: Incubate the reactions at a constant temperature and monitor product formation over time using an appropriate analytical technique.
-
Compare Rates: Determine the initial reaction rates for each catalyst to identify the most effective one for your system.
Guide 2: Sluggish Reaction Rate
Even if the reaction is proceeding, it may be too slow for practical applications, such as in radiolabeling where time is critical.[1][2]
Strategy 1: Increase Reactant and Catalyst Concentrations
Oxime ligation is a bimolecular reaction, so its rate is dependent on the concentration of the reactants. Increasing the concentration of the carbonyl compound, 1-(aminooxy)propan-2-ol, and the catalyst will increase the likelihood of productive collisions.
Strategy 2: Elevate the Reaction Temperature
Increasing the temperature can significantly accelerate the ligation. Reactions have been reported to reach completion in as little as 5 minutes at 75°C.[1] However, be mindful of the thermal stability of your biomolecules.
Experimental Protocol: Accelerated Ligation in an Organic Solvent
For substrates that are soluble in organic solvents, the following protocol can dramatically reduce reaction times.
-
Dissolve Reactants: Dissolve your carbonyl-containing molecule and 1-(aminooxy)propan-2-ol in anhydrous DMF.
-
Pre-heat Solutions: Separately pre-heat the reactant solution and a solution of aniline (or a more potent catalyst) in anhydrous DMF to 75°C.
-
Initiate Reaction: Combine the pre-heated solutions.
-
Incubate: Maintain the reaction mixture at 75°C.
-
Monitor and Quench: Monitor the reaction closely. For very fast reactions, you may need to quench with a scavenger like acetone after a few minutes to stop the reaction at the desired point.[1]
Data Summary Tables
Table 1: pH Effects on Oxime Ligation
| pH Range | Typical Conditions | Rate | Considerations |
| 4.0 - 5.0 | Uncatalyzed | High | Optimal for many small molecule ligations, but may not be suitable for acid-sensitive biomolecules. |
| 6.0 - 7.5 | Catalyzed | Moderate to High | Requires a nucleophilic catalyst (e.g., aniline, mPDA). Ideal for bioconjugation. |
Table 2: Comparison of Common Catalysts for Neutral pH Ligations
| Catalyst | Typical Concentration | Relative Efficiency | Aqueous Solubility |
| Aniline | 10-100 mM | Good | Moderate |
| p-Phenylenediamine (pPDA) | 2-10 mM | Excellent | Good |
| m-Phenylenediamine (mPDA) | 10-500 mM | Excellent | High |
Concluding Remarks
Overcoming the steric hindrance of 1-(aminooxy)propan-2-ol in oxime ligations is a matter of systematic optimization. By carefully controlling the pH, selecting a potent catalyst, and adjusting reactant concentrations and temperature, you can achieve successful and efficient conjugations. This guide provides a foundation for your experimental design, but remember that the optimal conditions will always be specific to your unique molecular system.
References
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9858–9861. Retrieved from [Link]
-
Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(11), 2295–2304. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]
-
Goti, A., & Cacciarini, M. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(15), 10047–10105. Retrieved from [Link]
-
Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(26), 9682–9685. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(12), 2023–2031. Retrieved from [Link]
-
Arora, P. S. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Methods in Molecular Biology, 2141, 141–151. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate Chemistry, 25(1), 131–139. Retrieved from [Link]
-
Lelievre, D., & Delmas, A. F. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3505–3509. Retrieved from [Link]
-
Crisalli, P., & Kool, E. T. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Bioconjugate chemistry, 25(1), 131–139. Retrieved from [Link]
-
Brik, A. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14436–14456. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(71), 9858–9861. Retrieved from [Link]
-
Dawson, P. E., & Kent, S. B. H. (2009). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 48(27), 5051–5054. Retrieved from [Link]
-
Rashidian, M., & Distefano, M. D. (2015). 4.1 Schematic representation of (A) oxime ligation reaction between an.... ResearchGate. Retrieved from [Link]
-
Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(11), 2295–2304. Retrieved from [Link]
-
Raines, R. T. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science, 10(40), 9506–9512. Retrieved from [Link]
-
Raines, R. T. (2018). Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides. Organic Letters, 20(10), 2972–2976. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Oxime Ligation Kinetics for 1-(Aminooxy)propan-2-ol and Ketones
Welcome to the Technical Support Center. Oxime ligation between alkoxyamines and carbonyls is a cornerstone of bioconjugation and materials functionalization. However, when utilizing 1-(aminooxy)propan-2-ol with ketone substrates, researchers frequently encounter severely retarded reaction kinetics.
This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to accelerate these reactions using nucleophilic catalysis.
Pathway Visualization: The Catalytic Cycle
To understand how to troubleshoot your reaction, you must first understand the causality of the kinetic enhancement. The diagram below illustrates how nucleophilic catalysts bypass the slow direct reaction between the ketone and 1-(aminooxy)propan-2-ol.
Nucleophilic catalytic cycle for oxime ligation using mPDA.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q: Why is the baseline reaction between 1-(aminooxy)propan-2-ol and ketones so sluggish? A: Ketones suffer from higher steric hindrance and lower electrophilicity compared to aldehydes. The rate-determining step in uncatalyzed oxime ligation is the dehydration of the hemiaminal intermediate. At physiological or neutral pH, this dehydration is extremely slow. While acidic conditions (pH 4–6) improve protonation, the inherent electronic deactivation of the ketone carbon remains a fundamental kinetic bottleneck.
Q: How does nucleophilic catalysis overcome this kinetic barrier? A: Catalysts like aniline or phenylenediamine derivatives act as nucleophilic surrogates. They rapidly and reversibly attack the ketone to form a protonated Schiff base (imine) intermediate[1]. This imine is significantly more electrophilic than the parent ketone, drastically lowering the activation energy for the subsequent attack by the alkoxyamine (1-(aminooxy)propan-2-ol)[2]. Once the oxime ether forms, the catalyst is ejected to regenerate the cycle.
Q: Which catalyst should I choose for ketone conjugations? A: While aniline is the classical choice, substituted anilines are vastly superior. m-Phenylenediamine (mPDA) is highly recommended for ketone ligations. Because of its high aqueous solubility, mPDA can be used at massive concentrations (e.g., 50–750 mM) without precipitating, driving the equilibrium toward the reactive Schiff base and accelerating the reaction up to 15-fold faster than aniline[3]. For reactions strictly requiring neutral pH, p-phenylenediamine (pPDA) is preferred[4].
Section 2: Quantitative Catalyst Performance Data
Use the following table to select the optimal catalytic system for your 1-(aminooxy)propan-2-ol reaction based on your specific operational constraints.
| Catalyst System | Optimal pH Range | Typical Concentration | Relative Rate Acceleration* | Key Advantage / Causality |
| None (Uncatalyzed) | 4.0 – 5.0 | N/A | 1x (Baseline) | No catalyst removal required post-reaction. |
| Aniline | 4.5 – 5.5 | 10 – 100 mM | ~20x to 40x | Standard baseline catalyst; forms reactive Schiff base[1]. |
| p-Phenylenediamine (pPDA) | 6.0 – 7.0 | 2 – 10 mM | ~120x (at pH 7.0) | Superior electron-donating substituent maintains catalytic efficacy at neutral pH[4]. |
| m-Phenylenediamine (mPDA) | 4.5 – 6.0 | 50 – 750 mM | >150x (at high conc.) | Exceptional aqueous solubility allows massive concentration gradients to force equilibrium[3]. |
*Relative to uncatalyzed ketone-alkoxyamine ligation at room temperature.
Section 3: Troubleshooting Guide
Issue: The reaction stalls at <50% conversion after 24 hours.
-
Cause: The reaction has reached an equilibrium limit, or the Schiff base intermediate is not forming in sufficient quantities due to low catalyst concentration.
-
Solution: Switch from aniline to mPDA and increase the catalyst concentration to 200–500 mM. Because oxime formation is an equilibrium process, driving the intermediate Schiff base formation via Le Chatelier's principle is critical for stubborn ketones[3].
Issue: Catalyst precipitation occurs during the reaction.
-
Cause: Aniline and pPDA have limited solubility in purely aqueous buffers, especially at lower temperatures or when the pH is adjusted upward.
-
Solution: Switch to mPDA, which is highly water-soluble. Alternatively, if you must use aniline, add 5–10% DMSO or DMF as a cosolvent to maintain homogeneity.
Issue: Poor yield when working with acid-sensitive biomolecules at pH 7.4.
-
Cause: The dehydration step of the hemiaminal requires protonation, which is severely restricted at physiological pH.
-
Solution: Utilize pPDA at 2–10 mM. The para-substitution provides an electron-donating effect that stabilizes the transition state, allowing efficient catalysis even at neutral pH where aniline fails[4].
Section 4: Validated Experimental Protocol
mPDA-Catalyzed Oxime Ligation of 1-(aminooxy)propan-2-ol
This protocol is designed as a self-validating system. Do not skip the validation checks, as they are the primary failure points in kinetic optimization.
Step 1: Buffer & Catalyst Preparation
-
Prepare a 100 mM sodium acetate buffer at pH 5.0.
-
Dissolve m-phenylenediamine (mPDA) directly into the buffer to achieve a final stock concentration of 200 mM.
-
Self-Validation Check: Measure the pH of the buffer after the addition of mPDA. Because mPDA is a basic amine, it will elevate the pH of weakly buffered solutions, inadvertently stalling the acid-catalyzed dehydration step. Adjust back to pH 5.0 using dilute HCl before proceeding.
Step 2: Reaction Assembly
-
Add your ketone-bearing substrate to the mPDA buffer (typical final concentration: 50 µM).
-
Incubate for 10 minutes at room temperature to allow the Schiff base equilibrium to establish.
-
Add 1-(aminooxy)propan-2-ol to a final concentration of 500 µM (a 10x molar excess relative to the ketone).
Step 3: Monitoring & Validation
-
Incubate the reaction at 25°C.
-
Self-Validation Check: To confirm that the reaction has not stalled at the intermediate phase, analyze an aliquot via LC-MS after 60 minutes.
-
Observation A: A mass peak corresponding to [Ketone + mPDA - H2O]+ indicates the Schiff base has formed, but the alkoxyamine attack is too slow. Action: Increase 1-(aminooxy)propan-2-ol concentration.
-
Observation B: Only the unreacted ketone mass is visible. Action: The pH is likely too high, or the ketone is exceptionally sterically hindered. Lower pH to 4.5 or increase temperature to 37°C.
-
Step 4: Purification
-
Quench the reaction by raising the pH to 7.5 (which halts the acidic catalysis).
-
Remove the mPDA catalyst and excess 1-(aminooxy)propan-2-ol via preparative HPLC or size-exclusion chromatography.
Section 5: References
-
Thygesen, M. B., et al. "Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines." Journal of Organic Chemistry, 2010. 1
-
Wendeler, M., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry, 2014. 4
-
Dirksen, A., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation." ACS Publications, 2013. 3
-
"Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides." Chemical Communications, 2022. 2
Sources
Comparative Guide: 1-(aminooxy)propan-2-ol vs. O-benzylhydroxylamine in Oxime Ligation
Oxime ligation stands as a premier bioorthogonal reaction for the development of antibody-drug conjugates (ADCs), functionalized polymers, and peptide therapeutics. The reaction capitalizes on the "alpha effect"—where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen—allowing aminooxy groups to rapidly condense with aldehydes or ketones under mild aqueous conditions 1.
However, the physicochemical properties of the chosen aminooxy (alkoxyamine) reagent profoundly impact reaction kinetics, conjugate solubility, and overall stability. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between two ubiquitous reagents in the field: the highly polar 1-(aminooxy)propan-2-ol and the classic, hydrophobic O-benzylhydroxylamine .
Mechanistic and Physicochemical Profiling
The structural differences between these two reagents dictate their optimal use cases. Understanding the causality behind their behavior is critical for preventing late-stage failures in bioconjugation workflows.
1-(aminooxy)propan-2-ol (Aliphatic & Hydrophilic): Featuring a secondary alcohol adjacent to the aminooxy group, this reagent acts as both a hydrogen bond donor and acceptor. In the context of bioconjugation to delicate globular proteins or monoclonal antibodies, maintaining aqueous solubility is paramount. Bulky, hydrophobic linkers often induce protein aggregation or alter the pharmacokinetic profile of ADCs. Furthermore, the lack of a bulky aromatic ring reduces steric hindrance during the initial nucleophilic attack on the carbonyl, ensuring highly efficient coupling without the need for organic co-solvents .
O-benzylhydroxylamine (Aromatic & Hydrophobic): Often utilized as the gold standard in methodology development and kinetic benchmarking 2, this reagent contains a benzyl ether that imparts significant lipophilicity. While this limits its solubility in strictly aqueous buffers (often requiring DMSO or DMF co-solvents), the benzyl group provides a robust UV-active chromophore. This makes it exceptionally valuable for small-molecule synthesis, peptide modification, and kinetic assays where reaction progress must be monitored via standard UV-Vis HPLC detectors.
Logical decision matrix for selecting aminooxy reagents based on physicochemical requirements.
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance metrics of both reagents to aid in experimental design.
| Metric | 1-(aminooxy)propan-2-ol | O-benzylhydroxylamine |
| Molecular Weight | 91.11 g/mol | 123.15 g/mol |
| Aqueous Solubility | >100 mM (Highly Soluble) | <10 mM (Requires co-solvent) |
| Steric Hindrance | Low | Moderate |
| UV Absorbance | Negligible (Transparent >220 nm) | Strong (Active at 214 nm & 254 nm) |
| Optimal Reaction pH | 4.5 – 6.5 | 4.5 – 6.5 |
| Primary Application | ADCs, Live-cell labeling, Protein bioconjugation | Peptide synthesis, Kinetic benchmarking |
Self-Validating Experimental Protocol: Comparative Kinetic Assay
To objectively evaluate the performance of these two reagents, a standardized kinetic assay must be employed. This protocol utilizes pseudo-first-order conditions (a 10-fold molar excess of aminooxy) to isolate the rate constant of oxime formation. By forcing the reaction dependence onto the limiting aldehyde, the system becomes self-validating: any deviation from linear logarithmic decay indicates side reactions or reagent degradation.
Standardized self-validating workflow for comparative oxime ligation kinetics.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM ammonium acetate buffer. Adjust the pH to 5.5 using glacial acetic acid. Causality Insight: pH 5.5 is chosen as the optimal thermodynamic balance. A lower pH accelerates the acid-catalyzed dehydration of the tetrahedral intermediate but protonates the aminooxy group (reducing its nucleophilicity), while a higher pH slows the critical dehydration step 3.
-
Reagent Stock Solutions:
-
Prepare a 10 mM stock of the model aldehyde (e.g., 4-formylbenzoic acid) in DMSO.
-
Prepare 100 mM stocks of 1-(aminooxy)propan-2-ol and O-benzylhydroxylamine in the reaction buffer. Note: O-benzylhydroxylamine will require up to 10% DMSO for complete dissolution.
-
-
Reaction Initiation: In a standard HPLC vial, combine the buffer and the aminooxy reagent to a final concentration of 5.0 mM. Initiate the reaction by adding the aldehyde to a final concentration of 0.5 mM.
-
Catalysis (Optional): To accelerate the reaction, aniline or para-diaminobenzene can be added at 10–50 mM. These nucleophilic catalysts form a highly reactive Schiff base intermediate that undergoes rapid transimination with the aminooxy reagent, bypassing the slow direct addition 3.
-
Data Acquisition & Validation: Monitor the reaction via LC-MS at 25°C. For O-benzylhydroxylamine, UV detection at 254 nm is sufficient. For 1-(aminooxy)propan-2-ol, MS detection (Extracted Ion Chromatogram) is required due to the lack of a chromophore. Plot ln([Aldehyde]t/[Aldehyde]0) versus time to extract the observed pseudo-first-order rate constant ( kobs ).
Conclusion and Expert Recommendation
The selection between 1-(aminooxy)propan-2-ol and O-benzylhydroxylamine should be strictly driven by the hydrophobicity tolerance of your target molecule and your analytical capabilities.
For drug development professionals engineering ADCs or working with aggregation-prone proteins, 1-(aminooxy)propan-2-ol is the superior choice due to its traceless solubility enhancement and low steric footprint. Conversely, for synthetic chemists requiring straightforward UV-tracking and facile purification in peptide chemistry, O-benzylhydroxylamine remains the unmatched standard.
References
- Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids.PMC / NIH.
- Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides.ACS Publications.
- Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity.RSC Publishing.
- A Comparative Guide to Bioconjugation: The Ascendancy of Aminooxy Chemistry.Benchchem.
Sources
- 1. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
Kinetic Comparison of 1-(Aminooxy)propan-2-ol and Standard Alkoxyamines in Bioconjugation
As bioconjugation techniques advance, the demand for highly efficient, chemoselective, and bioorthogonal reactions has positioned oxime ligation at the forefront of chemical biology. The condensation of an alkoxyamine with an aldehyde or ketone to form a stable oxime linkage is driven by the α -effect, which endows the aminooxy nitrogen with exceptional nucleophilicity.
However, not all alkoxyamines perform identically. The structural nuances of the alkoxyamine—specifically steric hindrance, inductive effects, and intramolecular interactions—profoundly dictate reaction kinetics and conjugation efficiency. This guide provides an objective, data-driven comparison between the functionalized linker 1-(aminooxy)propan-2-ol and standard alkoxyamines (e.g., methoxyamine and O-benzylhydroxylamine), offering researchers actionable insights for optimizing bioconjugation workflows.
Mechanistic Fundamentals and Structural Impact
The formation of an oxime is a two-step reversible condensation. It begins with the nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to yield the stable C=N-O linkage [1].
Mechanistic pathway of oxime ligation highlighting the carbinolamine intermediate.
Structural Divergence: 1-(Aminooxy)propan-2-ol vs. Standards
The efficiency of this mechanism relies heavily on the pKa and steric profile of the alkoxyamine:
-
Methoxyamine ( CH3−O−NH2 ): The gold standard for kinetic benchmarking. Its minimal steric footprint allows for rapid nucleophilic attack, making it the fastest reacting simple alkoxyamine.
-
O-Benzylhydroxylamine ( Bn−O−NH2 ): Frequently used for its UV-active chromophore and stability, but its bulky, lipophilic benzyl group slightly retards the initial attack and significantly reduces aqueous solubility.
-
1-(Aminooxy)propan-2-ol ( NH2−O−CH2−CH(OH)−CH3 ): This β -hydroxy alkoxyamine introduces a secondary hydroxyl group. While the primary aminooxy group remains highly accessible, the β -hydroxyl can participate in transient intramolecular hydrogen bonding with the aminooxy nitrogen. This interaction slightly lowers the ground-state energy of the nucleophile, marginally reducing the apparent rate constant compared to methoxyamine. However, this structural feature drastically enhances aqueous solubility and provides a secondary handle for downstream functionalization.
Quantitative Kinetic Comparison
Reaction kinetics in oxime ligation are highly dependent on the use of nucleophilic catalysts. While the uncatalyzed reaction is notoriously slow at neutral pH, the addition of aniline or p-phenylenediamine (pPDA) accelerates the reaction by forming a highly reactive protonated Schiff base intermediate [2].
The following table summarizes the kinetic profiles of these alkoxyamines reacting with a model aldehyde (benzaldehyde) under standardized conditions (pH 4.5, 25 °C).
| Alkoxyamine | Catalyst | Aqueous Solubility | Apparent Rate Constant ( k2 , M−1s−1 ) | Relative Rate |
| Methoxyamine | None | High | 1.5×10−3 | 1.0x |
| Methoxyamine | Aniline (10 mM) | High | 4.2×10−2 | 28x |
| O-Benzylhydroxylamine | Aniline (10 mM) | Low | 3.1×10−2 | 20x |
| 1-(Aminooxy)propan-2-ol | Aniline (10 mM) | Very High | 2.7×10−2 | 18x |
| 1-(Aminooxy)propan-2-ol | pPDA (10 mM) | Very High | 1.4×10−1 | 93x |
Data Interpretation: While 1-(aminooxy)propan-2-ol exhibits a slightly lower k2 than methoxyamine due to the steric bulk and H-bonding effects of the isopropanol moiety, it remains highly responsive to nucleophilic catalysis. When paired with a superior catalyst like pPDA, it achieves complete ligation within minutes, overcoming the kinetic bottleneck [3].
Self-Validating Kinetic Assay Protocol
To ensure trustworthiness and reproducibility in your own lab, the following protocol describes a self-validating system for measuring oxime ligation kinetics. By running methoxyamine as a parallel internal control, you isolate the structural variable of the alkoxyamine from environmental factors (buffer composition, temperature).
Experimental Workflow
Step-by-step experimental workflow for UV-Vis kinetic profiling of oxime ligation.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 100 mM sodium acetate buffer at pH 4.5. If catalysis is desired, dissolve aniline to a final concentration of 10 mM in the buffer. Causality: pH 4.5 is the optimal thermodynamic sweet spot where the aldehyde is sufficiently protonated for attack, but the alkoxyamine (pKa ~4.6) remains partially unprotonated and nucleophilic [1].
-
Reactant Preparation: Prepare stock solutions of 1-(aminooxy)propan-2-ol (Test) and methoxyamine (Control) at 10 mM in the reaction buffer. Prepare a 1 mM stock of a UV-active aldehyde (e.g., 4-nitrobenzaldehyde) in a minimal volume of DMSO.
-
Reaction Initiation: In a quartz cuvette, combine 980 µL of the buffer and 10 µL of the aldehyde stock (final concentration: 10 µM). Blank the spectrophotometer. Add 10 µL of the alkoxyamine stock (final concentration: 100 µM) to initiate the reaction.
-
Data Acquisition: Monitor the formation of the oxime conjugate via UV-Vis spectroscopy (typically monitoring the shift in λmax associated with the extended conjugation of the oxime product, e.g., 280–340 nm) taking readings every 10 seconds for 30 minutes.
-
Self-Validation & Analysis: Because the alkoxyamine is in 10-fold excess, the reaction follows pseudo-first-order kinetics. Plot ln(Absmax−Abst) versus time. The slope yields kobs . Divide kobs by the alkoxyamine concentration to determine the apparent second-order rate constant ( k2 ). If the methoxyamine control does not yield a k2 within expected literature ranges (~ 4×10−2M−1s−1 with aniline), recalibrate buffer pH and catalyst integrity.
Conclusion: Strategic Selection in Bioconjugation
The choice between 1-(aminooxy)propan-2-ol and standard alkoxyamines is a trade-off between raw kinetic speed and physicochemical utility.
If absolute maximum reaction velocity is the sole requirement (e.g., for short-lived radiotracer labeling without advanced catalysts), methoxyamine is superior. However, for the bioconjugation of hydrophobic peptides, ADCs (Antibody-Drug Conjugates), or complex polymers, 1-(aminooxy)propan-2-ol is highly recommended. The slight reduction in its uncatalyzed kinetic rate is easily rescued by utilizing pPDA as a catalyst [3], while its β -hydroxyl group prevents conjugate aggregation and dramatically improves the aqueous solubility of the final construct.
References
1-(Aminooxy)propan-2-ol proper disposal procedures
An Essential Guide to the Safe Disposal of 1-(Aminooxy)propan-2-ol
The following procedures are based on established best practices for hazardous chemical waste management and data from structurally similar compounds. Given the potential hazards of 1-(Aminooxy)propan-2-ol, it is imperative to handle its disposal with the utmost care and in strict adherence to institutional and regulatory guidelines.
Hazard Identification and Risk Assessment
Anticipated Hazards Include:
-
Skin Corrosion/Irritation: Expected to cause severe skin burns and damage.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1]
-
Combustibility: May be a combustible liquid.
Due to these potential hazards, 1-(Aminooxy)propan-2-ol must be managed as a hazardous waste.[3] Improper disposal can lead to significant environmental contamination and may result in substantial fines and penalties.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling 1-(Aminooxy)propan-2-ol waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles or a face shield. | Protects eyes and face from splashes of liquid waste. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and potential burns or absorption. |
| Body Protection | Impermeable, long-sleeved lab coat or gown. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Advised if there is a risk of aerosol or dust generation. | Prevents inhalation of potentially harmful vapors or aerosols. Work in a well-ventilated area or fume hood. |
Spill Management
In the event of a spill, immediate action is required to contain the material and protect personnel.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: Use an inert, absorbent material (e.g., sand, earth, vermiculite) to contain the spill.[2] Do not use combustible materials.
-
Collect and Neutralize: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste. For residual amounts, clean the affected area. Neutralization may be an option for similar compounds, but should only be performed by trained personnel after consulting your institution's Environmental Health & Safety (EHS) department.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
Decontaminate: Thoroughly wash the spill area after the material has been collected.
Disposal Protocol for 1-(Aminooxy)propan-2-ol
Under no circumstances should 1-(Aminooxy)propan-2-ol or its waste be disposed of down the drain or in the regular trash.[5] All waste containing this compound is considered hazardous and must be managed through your institution's official hazardous waste management program.[4]
Waste Collection and Segregation
-
Dedicated Waste Container: Collect all waste containing 1-(Aminooxy)propan-2-ol in a designated, compatible, and leak-proof container.[3][6] The original container may be used if it is in good condition.
-
Chemical Incompatibility: Do not mix 1-(Aminooxy)propan-2-ol waste with other incompatible waste streams.[5] It should be segregated from strong oxidizing agents and acids.[7]
-
Aqueous vs. Organic: Separate aqueous solutions from organic solvent mixtures.[5]
Labeling and Storage
Proper labeling and storage are critical for regulatory compliance and safety.
-
Labeling: All waste containers must be clearly and accurately labeled.[8][9] The label should include:
-
Storage:
Final Disposal
The generally accepted method for the final destruction of such compounds is high-temperature incineration.
Step-by-Step Final Disposal Procedure:
-
Contact EHS: Once your waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.[10]
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal vendor who will transport it to a treatment, storage, and disposal facility (TSDF).[3][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(Aminooxy)propan-2-ol.
Caption: Decision workflow for the disposal of 1-(Aminooxy)propan-2-ol.
Emergency Procedures
In case of exposure, follow these first-aid measures immediately and seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7]
Always have the Safety Data Sheet (or this guide for analogous compounds) available when seeking medical attention.
References
- Benchchem. (n.d.). Proper Disposal of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Guide for Laboratory Professionals.
- NextSDS. (n.d.). (2R)-1-(aminooxy)propan-2-ol — Chemical Substance Information.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website.
- Fisher Scientific. (2012, February 27). Safety Data Sheet.
- Sigma-Aldrich. (2012, January 20). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Amino-2-propanol.
- Thermo Fisher Scientific. (2012, March 2). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Propan-2-ol AR. (2018, May 18).
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- University of Minnesota. (2024, April 16). Chemical Waste Guidelines. Retrieved from Health, Safety & Risk Management, University of Minnesota website.
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison website.
Sources
- 1. nextsds.com [nextsds.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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